Decyl pyridine-2-carboxylate
Description
Decyl pyridine-2-carboxylate is an ester derivative of pyridine-2-carboxylic acid, featuring a decyl (C₁₀H₂₁) alkyl chain.
Properties
CAS No. |
5335-70-6 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
decyl pyridine-2-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-11-14-19-16(18)15-12-9-10-13-17-15/h9-10,12-13H,2-8,11,14H2,1H3 |
InChI Key |
QFLVNAYJXQHCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl pyridine-2-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of pyridine-2-carboxylic acid with decanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Decyl pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Decyl pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Decyl pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of decyl pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the decyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Decyl Acrylate
Decyl acrylate (CAS 2156-96-9) shares the decyl ester group but replaces the pyridine ring with an acrylate moiety. Key differences include:
- Reactivity : Decyl acrylate is polymerizable due to its vinyl group, whereas decyl pyridine-2-carboxylate may exhibit coordination chemistry or participate in Suzuki coupling reactions via the pyridine nitrogen .
- Applications : Decyl acrylate is widely used in polymer production, while pyridine carboxylates are explored for bioactive molecule synthesis .
Table 1: Physical and Chemical Properties Comparison
Ethyl Pyridine Carboxylate Derivatives
Key Differences:
Methyl Pyridine/Pyrimidine Carboxylates
Methyl 2-aminopyrimidine-5-carboxylate (CAS 167556-64-1) and related compounds demonstrate the role of ester groups in modifying heterocyclic reactivity. Compared to this compound:
- Bioactivity : Methyl esters are smaller and more polar, favoring interactions with enzymatic active sites.
- Synthetic Pathways : Methyl esters are typically synthesized via direct esterification, whereas decyl esters may require phase-transfer catalysis due to their hydrophobicity .
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